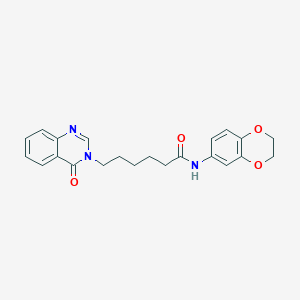

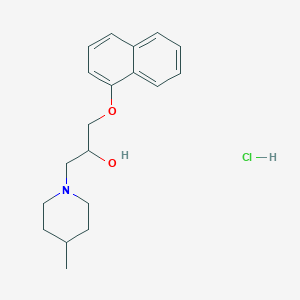

1-(4-Methylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Methylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride, also known as MDPN, is a synthetic compound that has gained significant attention in the field of scientific research. It is a potent and selective agonist of the dopamine D2 receptor and has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Wissenschaftliche Forschungsanwendungen

Sigma Receptor Binding and Activity

The molecule's derivatives have been explored for their binding affinity and activity at sigma(1) receptors, with specific methyl substitutions on the piperidine ring showing potent ligand activity. These derivatives demonstrate significant potential for use in Positron Emission Tomography (PET) experiments due to their high potency and selectivity towards sigma(1) receptors. Furthermore, certain naphthalene compounds among these derivatives exhibited antiproliferative activity in rat C6 glioma cells, suggesting a possible application in tumor research and therapy (Berardi et al., 2005).

Enzymatic Hydroxylation Studies

The compound has been involved in studies concerning enzymatic hydroxylation, showcasing its utility in generating human drug metabolites. An extracellular peroxygenase from Agrocybe aegerita was utilized for the regioselective hydroxylation of propranolol, a compound structurally similar to 1-(4-Methylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride, to produce metabolites like 5-hydroxypropranolol. This process highlights the molecule's relevance in the scalable synthesis of drug metabolites, contributing to pharmacological studies and drug development (Kinne et al., 2009).

Growth-Promoting Activity

Research has demonstrated the growth-promoting activity of specific alkyl derivatives of this compound, particularly in agricultural applications. Alkylation of naphthols followed by reaction with alkyl-piperidin-4-ones led to tertiary alcohols with significant growth-promoting effects. One derivative, in particular, showed a substantial increase in productivity when used in pre-sowing treatment of beetroot seeds and potatoes, indicating its potential as a novel agricultural chemical (Omirzak et al., 2013).

Fluorescent Chemosensor Development

The chemical structure of 1-(4-Methylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride and its derivatives have been utilized in the development of fluorescent chemosensors. These sensors are designed for the detection of metal ions such as Al(III), demonstrating the compound's application in analytical chemistry and environmental monitoring. The sensor's ability to exhibit enhanced fluorescent emissions upon binding with Al(III) ions showcases its potential for bioimaging applications and the detection of metal ions in various environmental and biological samples (Ding et al., 2013).

Eigenschaften

IUPAC Name |

1-(4-methylpiperidin-1-yl)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO2.ClH/c1-15-9-11-20(12-10-15)13-17(21)14-22-19-8-4-6-16-5-2-3-7-18(16)19;/h2-8,15,17,21H,9-14H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXKZQXBKSPPNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC(COC2=CC=CC3=CC=CC=C32)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2942374.png)

![(3-((5-fluoro-2-methylphenyl)carbamoyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl acetate](/img/structure/B2942377.png)

![methyl 3-carbamoyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2942378.png)

![N-[2,2-Bis(furan-2-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2942379.png)

![N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2942380.png)

![(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2942384.png)